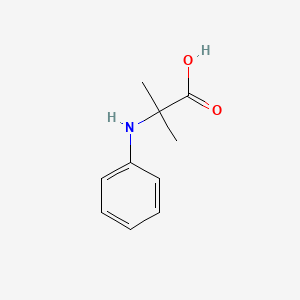
2-methyl-N-phenylAlanine
Descripción general
Descripción
2-Methyl-N-phenylalanine is a chemical compound with the molecular formula C10H13NO2 . It has an average mass of 179.216 Da and a monoisotopic mass of 179.094635 Da . It is also known by other names such as 2-Methyl-2-(Phenylamino)propanoic acid and Alanine, 2-methyl-N-phenyl- .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylalanine molecule where one of the hydrogen atoms in the methyl group is replaced by a phenyl group .
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 179.22 . The compound is stored at a temperature of -20°C .
Aplicaciones Científicas De Investigación
Biosynthesis and Metabolic Pathways
2-methyl-N-phenylalanine, a derivative of phenylalanine, plays a role in various metabolic pathways. Phenylalanine itself is a critical amino acid involved in the biosynthesis and metabolic utilization in plants, particularly in conifers. It serves as a precursor for numerous plant compounds essential for growth, development, and defense against stress, highlighting its significance in the carbon channeling from photosynthesis to phenylpropanoids biosynthesis (Pascual et al., 2016).
Metabolic Engineering for Production Improvement
In the context of microbial synthesis, the manipulation of specific enzymes within the phenylalanine biosynthesis pathway in E. coli has shown potential for enhancing the production yield of L-phenylalanine. This is evident from research focusing on optimizing enzyme concentrations in the shikimate pathway, which has implications for improving yields of phenylalanine and its derivatives for food and medicinal applications (Ding et al., 2016).
Aromatic Compound Synthesis
Research in Saccharomyces cerevisiae demonstrates the potential of metabolic engineering to produce aromatic compounds like 2-phenylethanol from L-phenylalanine through the Ehrlich pathway. This pathway involves a series of enzymatic reactions leading to valuable fragrance compounds, underlining the synthetic versatility of phenylalanine derivatives in biotechnological applications (Kim et al., 2014).
Phenylalanine Ammonia-Lyase in Phenylpropanoids Production
Phenylalanine ammonia-lyase (PAL) is pivotal in converting phenylalanine to cinnamate, a key step in the phenylpropanoid pathway. This enzyme has garnered attention for its role in the metabolic engineering of plants and microbes for enhanced production of phenylpropanoids, a class of compounds with various industrial and medical applications (Kong, 2015).
Molecular Engineering and Self-Assembly
Molecular engineering of phenylalanine derivatives, including this compound, can result in the formation of unique microstructures with potential applications in materials science. For example, diphenylalanine and its analogues can self-assemble into ordered structures with distinct mechanical, optical, and semiconductive properties, useful in various fields such as energy storage, biosensing, and drug delivery (Pellach et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Methyl-N-Phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid . Phenylalanine is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Therefore, it’s reasonable to infer that this compound may interact with similar targets, including enzymes involved in the synthesis of these molecules.
Mode of Action
Phenylalanine is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain . It keeps you awake and alert, reduces hunger pains, functions as an antidepressant, and helps improve memory .
Biochemical Pathways
Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase causes the buildup of homogentisate, leading to the production of black urine
Pharmacokinetics
Studies on phenylalanine have shown that it is rapidly absorbed and metabolized in the body . Peak plasma concentrations were observed within 1 hour after dosing and returned to baseline within 4-8 hours in both rats and mice
Result of Action
Phenylalanine has been shown to have antidepressant potential and may be helpful in some with depression . It may also be useful in the treatment of vitiligo
Análisis Bioquímico
Biochemical Properties
2-methyl-N-phenylAlanine plays a significant role in various biochemical reactions. It is known to interact with several enzymes, including phenylalanine hydroxylase, which catalyzes the conversion of phenylalanine to tyrosine. This interaction is crucial for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. Additionally, this compound can be incorporated into proteins during translation, potentially altering their structure and function. The compound’s interactions with proteins and other biomolecules are primarily mediated through hydrophobic and aromatic stacking interactions, which can influence the stability and activity of the resulting complexes .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can impair insulin signaling by modifying the insulin receptor beta subunit, leading to decreased glucose uptake and potential insulin resistance . Furthermore, it can modulate the production of phenolic acids in plant cells by inducing the activity of phenylalanine ammonia-lyase, an enzyme involved in the biosynthesis of secondary metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific enzymes and receptors, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of phenylalanine hydroxylase by competing with its natural substrate, phenylalanine . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that this compound can remain stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to high temperatures or extreme pH levels can lead to its degradation, resulting in reduced efficacy and potential loss of function . Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, including alterations in metabolic flux and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance metabolic processes and improve cellular function. At higher doses, it can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and apoptosis . Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced, highlighting the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of neurotransmitters and secondary metabolites. The compound is metabolized by enzymes such as phenylalanine hydroxylase and phenylalanine ammonia-lyase, leading to the production of tyrosine and phenolic acids, respectively . These metabolic pathways are essential for maintaining cellular homeostasis and supporting various physiological functions. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes and altering the levels of intermediate metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. One such transporter is the L-type amino acid transporter 1, which facilitates the uptake of large neutral amino acids, including this compound, across the cell membrane . Once inside the cell, the compound can be distributed to various subcellular compartments, where it exerts its biological effects. The localization and accumulation of this compound are influenced by factors such as transporter expression levels and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . For example, the addition of a nuclear localization signal can direct this compound to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, modifications such as N-myristoylation can target the compound to the plasma membrane or other organelles, affecting its distribution and activity within the cell .
Propiedades
IUPAC Name |
2-anilino-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,9(12)13)11-8-6-4-3-5-7-8/h3-7,11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCYMDCQKGJWDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506619 | |
| Record name | 2-Methyl-N-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59081-61-7 | |
| Record name | 2-Methyl-N-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-N-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


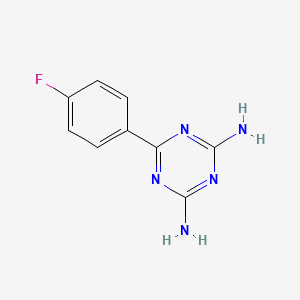


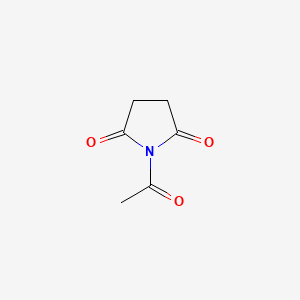
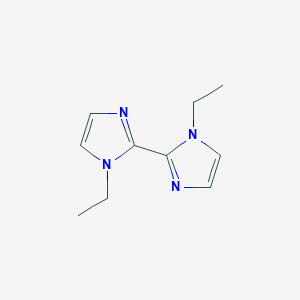

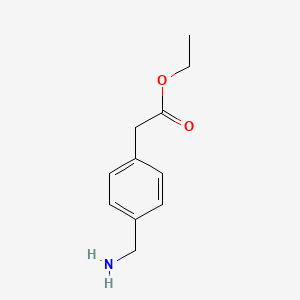


![7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600942.png)
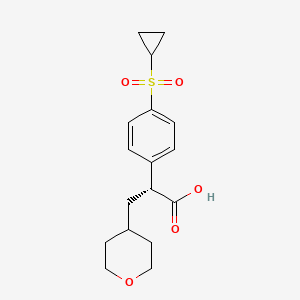
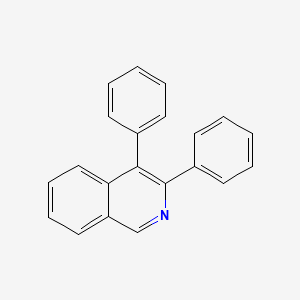
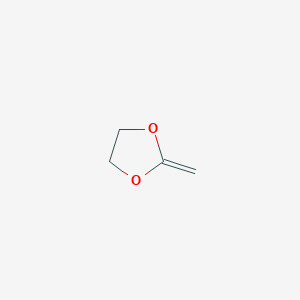
![Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1600951.png)
